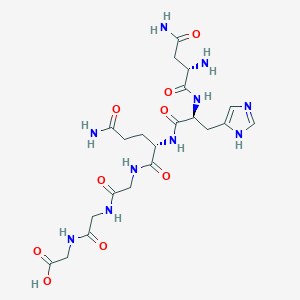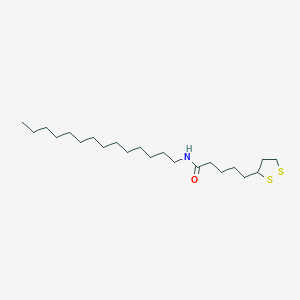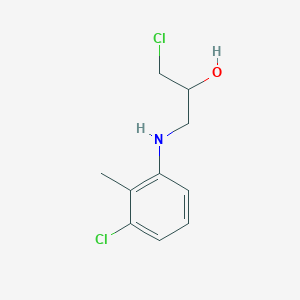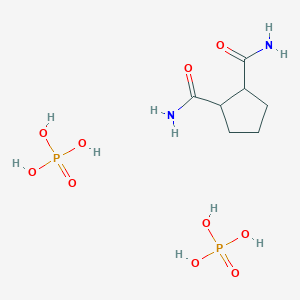![molecular formula C43H34O2SSn2 B14182204 Triphenyl[(3-{[(triphenylstannyl)oxy]carbonyl}phenyl)sulfanyl]stannane CAS No. 876408-85-4](/img/structure/B14182204.png)
Triphenyl[(3-{[(triphenylstannyl)oxy]carbonyl}phenyl)sulfanyl]stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triphenyl[(3-{[(triphenylstannyl)oxy]carbonyl}phenyl)sulfanyl]stannane is an organotin compound characterized by its complex structure, which includes multiple phenyl groups and tin atoms. Organotin compounds have garnered significant interest due to their diverse applications in various fields, including chemistry, biology, and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of triphenyl[(3-{[(triphenylstannyl)oxy]carbonyl}phenyl)sulfanyl]stannane typically involves the reaction of triphenyltin chloride with a precursor compound under specific conditions. For instance, one method involves dissolving 1,8-dihydroxy-3-carboxyanthraquinone and sodium ethoxide in methanol, followed by the addition of triphenyltin chloride. The reaction mixture is stirred at room temperature for 12 hours, and the resulting product is recrystallized from methanol to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
Triphenyl[(3-{[(triphenylstannyl)oxy]carbonyl}phenyl)sulfanyl]stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different organotin oxides.
Reduction: Reduction reactions can convert the compound into different organotin hydrides.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of functionalized organotin compounds.
科学的研究の応用
Triphenyl[(3-{[(triphenylstannyl)oxy]carbonyl}phenyl)sulfanyl]stannane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in polymerization reactions.
Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activities.
Industry: It serves as an additive or catalyst in the modification and functionalization of polymers.
作用機序
The mechanism of action of triphenyl[(3-{[(triphenylstannyl)oxy]carbonyl}phenyl)sulfanyl]stannane involves its interaction with molecular targets through its organotin moiety. The compound can form complexes with various biomolecules, disrupting their normal functions. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Triphenylmethane: A simpler compound with a single phenyl group attached to a central carbon atom.
Terphenyls: Compounds consisting of a central benzene ring substituted with two phenyl groups.
Uniqueness
Triphenyl[(3-{[(triphenylstannyl)oxy]carbonyl}phenyl)sulfanyl]stannane is unique due to its dual organotin structure, which imparts distinct chemical and biological properties. Unlike simpler compounds like triphenylmethane, it can participate in more complex reactions and exhibit a broader range of activities.
特性
CAS番号 |
876408-85-4 |
|---|---|
分子式 |
C43H34O2SSn2 |
分子量 |
852.2 g/mol |
IUPAC名 |
triphenylstannyl 3-triphenylstannylsulfanylbenzoate |
InChI |
InChI=1S/C7H6O2S.6C6H5.2Sn/c8-7(9)5-2-1-3-6(10)4-5;6*1-2-4-6-5-3-1;;/h1-4,10H,(H,8,9);6*1-5H;;/q;;;;;;;2*+1/p-2 |
InChIキー |
APECABOPHKYGOG-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C4=CC(=CC=C4)S[Sn](C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl {4-[([1,1'-biphenyl]-2-yl)methoxy]phenoxy}acetate](/img/structure/B14182126.png)
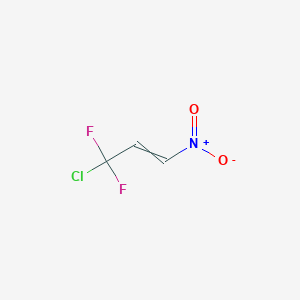
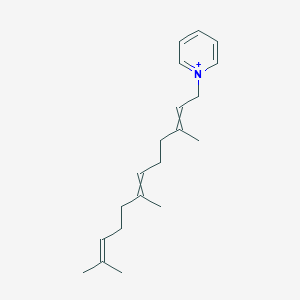
![3-[(1R)-1-Methyl-2-oxocyclopentyl]propanoic acid](/img/structure/B14182131.png)
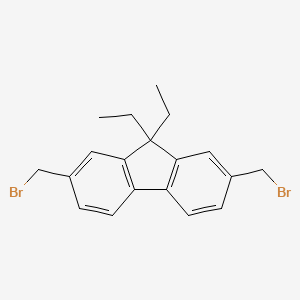
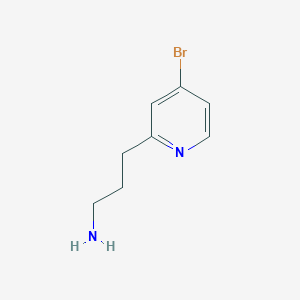
![Ethyl 4-{[2-(2-chlorophenoxy)hexyl]oxy}benzoate](/img/structure/B14182155.png)
![2-Amino-5-{[(4-chloropyridin-2-yl)amino]methyl}phenol](/img/structure/B14182161.png)

![(9H-beta-Carbolin-1-yl)(4'-methyl[1,1'-biphenyl]-4-yl)methanone](/img/structure/B14182167.png)
